Fragment 41 Binds AmpC β-Lactamase but Does Not Inhibit: A Unique Biochemical Profile
In a combined empirical and computational fragment screen against AmpC β-lactamase, (4R,4aS,8aS)-4-phenyldecahydroquinolin-4-ol (fragment 41) was confirmed to bind the enzyme in both TINS and SPR experiments, yet it did not inhibit the enzyme's catalytic activity [1]. This is in direct contrast to nine other novel chemotypes identified in the same study, which were confirmed biochemically with KI values ranging from 0.2 to low mM, and ten computationally derived fragments with KI values from 0.03 to low mM [1].
| Evidence Dimension | Enzyme Inhibition (KI) |
|---|---|
| Target Compound Data | No inhibition (binder only) |
| Comparator Or Baseline | Nine novel chemotype fragments from the same screen (KI: 0.2 mM to low mM); Ten computationally-derived fragments (KI: 0.03 mM to low mM) |
| Quantified Difference | Target compound does not inhibit, while comparators inhibit with KI values as low as 0.03 mM. |
| Conditions | AmpC β-lactamase biochemical assay; binding confirmed by TINS and SPR. |
Why This Matters
This compound serves as a validated, non-inhibitory binder, offering a unique tool for studying allosteric modulation, protein dynamics, or for use as a negative control in high-throughput screening campaigns, a profile not shared by the inhibitory fragments from the same study.
- [1] Barelier, S., Eidam, O., Fish, I., Hollander, J., Figaroa, F., Nachane, R., ... & Siegal, G. (2014). Increasing chemical space coverage by combining empirical and computational fragment screens. ACS Chemical Biology, 9(7), 1528-1535. DOI: 10.1021/cb5001636. View Source
